molecular formula C19H19ClN6O2 B2884450 7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1019100-21-0

7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2884450
CAS RN: 1019100-21-0
M. Wt: 398.85
InChI Key: OXAMSGQSPQRKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H19ClN6O2 and its molecular weight is 398.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

This compound is part of research exploring novel synthetic pathways and structural analyses of purine derivatives. For instance, studies have reported on the regioselective synthesis of purine analogs, demonstrating methodologies for introducing various substituents into the purine ring to yield compounds with potential biological activities (Majumdar & Das, 1998). Another aspect of research delves into the crystal structure analyses of these compounds, providing insight into their molecular configurations and the effects of different substituents on their structural properties (Jager & Otterbein, 1980).

Biological Activity and Potential Therapeutic Applications

Research has also explored the biological activities of purine derivatives, particularly their affinity for serotonin receptors and potential psychotropic activity. For example, studies have identified purine derivatives as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating their potential utility in designing new treatments for mood disorders (Chłoń-Rzepa et al., 2013). Furthermore, the synthesis of metal complexes with purine derivatives has been reported, suggesting their use in creating novel coordination compounds for various applications, including as models for metal-mediated base pairs (Sinha et al., 2015).

Antimicrobial and Anticancer Research

The antimicrobial and anticancer activities of purine derivatives have been a subject of investigation, with some studies reporting the synthesis and testing of these compounds for their potential in treating microbial infections and cancer. For instance, research on chalcone derivatives from 8-Chloro-theophylline has explored their antimicrobial activity, suggesting the therapeutic potential of purine analogs in combating infectious diseases (Abdul-Reda & Abdul-Ameer, 2018). Additionally, the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines has been evaluated, highlighting the potential of purine-based compounds in cancer treatment strategies (Deady et al., 2003).

properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c1-11-8-12(2)26(22-11)18-21-16-15(17(27)24(4)19(28)23(16)3)25(18)10-13-6-5-7-14(20)9-13/h5-9H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAMSGQSPQRKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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